1-Benzyl-5-methylpyrrolidin-3-amine
Description
Contextual Significance of Pyrrolidine (B122466) Frameworks in Modern Organic Chemistry
The pyrrolidine scaffold is a ubiquitous motif in natural products, pharmaceuticals, and catalysts. nih.gov Its prevalence stems from its structural and electronic properties, which make it a versatile building block in drug discovery and development. nih.govnih.gov The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional framework that can effectively present substituents for interaction with biological targets. nih.gov This three-dimensionality is a desirable trait in medicinal chemistry, often leading to enhanced binding affinity and selectivity. nih.gov
Pyrrolidine-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.gov For instance, anisomycin (B549157), a naturally occurring pyrrolidine alkaloid, is known for its potent antibiotic and antineoplastic activities. nih.gov The Food and Drug Administration (FDA) has approved numerous drugs containing the pyrrolidine core, highlighting its therapeutic importance. nih.gov
The synthetic versatility of the pyrrolidine ring allows for the creation of diverse molecular architectures. nih.gov Chemists have developed numerous methods for the construction and functionalization of this heterocycle, enabling the synthesis of complex molecules with precise stereochemical control. mdpi.com The amenability of the pyrrolidine nitrogen to substitution further enhances its utility, allowing for the introduction of various functional groups to modulate a compound's properties.
Importance of Chiral Aminopyrrolidine Derivatives in Synthetic Methodologies
Chiral aminopyrrolidine derivatives are of paramount importance in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. mdpi.com These compounds often serve as chiral auxiliaries, ligands for metal catalysts, or organocatalysts, playing a crucial role in controlling the stereochemical outcome of chemical reactions. mdpi.comgoogle.com The presence of both a chiral center and a basic amino group within the same molecule makes them particularly effective in a variety of asymmetric transformations.
The stereogenicity of the carbon atoms in the pyrrolidine ring, with the potential for up to four stereocenters, allows for the creation of a multitude of stereoisomers. nih.gov This structural diversity is critical, as different stereoisomers of a molecule can exhibit vastly different biological activities due to their distinct interactions with enantioselective biological targets like proteins. nih.gov L-proline, a naturally occurring chiral aminopyrrolidine, is a prime example of a versatile building block and catalyst in stereoselective synthesis. nih.gov
The development of synthetic routes to enantiomerically pure 3-aminopyrrolidine (B1265635) derivatives has been a significant focus of research. google.com These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com For example, optically active 3-aminopyrrolidine derivatives are key components in the synthesis of certain cephalosporin (B10832234) antibiotics. google.com The synthesis of these chiral building blocks often starts from readily available chiral precursors like L-aspartic acid or involves stereoselective methods to create the desired stereochemistry. researchgate.net
Overview of Research Trajectories for 1-Benzyl-5-methylpyrrolidin-3-amine and Related Structural Analogues
Research involving this compound and its structural analogues has explored various avenues, primarily focusing on their potential applications in medicinal chemistry and as building blocks in organic synthesis.
One significant area of investigation has been the synthesis of benzamide (B126) derivatives of 1-benzyl-3-aminopyrrolidines as potential neuroleptic agents. nih.gov In these studies, the aminopyrrolidine core serves as a scaffold to which a substituted benzamide moiety is attached. The resulting compounds have been evaluated for their ability to inhibit apomorphine-induced stereotyped behavior in rats, a common screening model for antipsychotic activity. nih.gov Notably, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide was identified as a highly potent compound, demonstrating significantly greater activity than established neuroleptics like haloperidol (B65202) and metoclopramide. nih.gov This highlights the potential of the 1-benzyl-pyrrolidine framework in the design of novel central nervous system agents.
The synthesis of various substituted aminopyrrolidines, including those with a benzyl (B1604629) group on the nitrogen, has been a central theme. niscpr.res.in Efficient synthetic strategies, such as the Mitsunobu reaction, have been employed to create enantiomerically pure (S)-1-benzyl-5-(alkyl/aryl aminomethyl)pyrrolidin-2-ones from N-benzyl-5(S)-pyroglutaminol. niscpr.res.in These compounds are valuable precursors for the synthesis of bioactive natural products and conformationally restricted peptide nucleic acid (PNA) analogues. niscpr.res.in
Furthermore, the 1-benzylpyrrolidine (B1219470) motif is a common feature in the design of ligands for various biological targets. For example, derivatives have been synthesized and evaluated for their affinity to serotonin (B10506) (5-HT6) and dopamine (B1211576) (D3) receptors, which are important targets in the treatment of neuropsychiatric disorders. mdpi.com The benzyl group often plays a crucial role in the binding of these ligands to their respective receptors. nih.gov The exploration of different substitution patterns on the pyrrolidine ring and the nature of the amino group substituent allows for the fine-tuning of receptor affinity and selectivity.
Below is a table summarizing key structural analogues and their research focus:
| Compound Name | Research Focus |
| cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | Potent neuroleptic agent nih.gov |
| (S)-1-Benzyl-5-(alkyl/aryl aminomethyl)pyrrolidin-2-ones | Precursors for bioactive natural products and PNA analogues niscpr.res.in |
| N-(1-benzyl-5-methylpyrrolidin-3-yl)-1,2-thiazol-4-amine | Synthesis and characterization chem-space.com |
| (1-benzyl-5-methylpyrrolidin-3-yl)methanamine | Synthesis and characterization uni.lu |
| 3-(Aminomethyl)-1-benzyl-5-methylpyrrolidin-3-ol | Synthesis and characterization nih.gov |
| 1-Benzyl-5-methylpyrrolidin-2-one | Intermediate in reductive amination/cyclization reactions rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-methylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-7-12(13)9-14(10)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZSNOKHPRRTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for 1 Benzyl 5 Methylpyrrolidin 3 Amine
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 1-Benzyl-5-methylpyrrolidin-3-amine reveals several potential disconnection points, leading to a variety of plausible starting materials and synthetic strategies. The primary disconnections involve the formation of the pyrrolidine (B122466) ring and the introduction of the amine and methyl functionalities.
One logical disconnection is at the C-N bond of the amine group, suggesting a precursor such as a 1-benzyl-5-methylpyrrolidin-3-one (B2375776). This ketone could then be subjected to reductive amination to install the desired amine. Further disconnection of the pyrrolidone precursor can be envisioned through a Michael addition-cyclization strategy. Key precursors identified through this analysis often include derivatives of itaconic acid or related γ-keto esters, and benzylamine (B48309).
Another retrosynthetic approach involves the formation of the C2-C3 and C4-C5 bonds of the pyrrolidine ring through cycloaddition reactions. For instance, a [3+2] cycloaddition between an azomethine ylide and an appropriate dipolarophile could construct the core pyrrolidine scaffold with the desired substitution pattern. The key precursors in such a strategy would be a benzylamine-derived imine and a suitable alkene.
| Retrosynthetic Disconnection | Key Precursors | Synthetic Strategy |
| C3-N Bond (Amine) | 1-Benzyl-5-methylpyrrolidin-3-one, Ammonia (B1221849)/Amine Source | Reductive Amination |
| C2-N & C5-N Bonds (Ring) | Benzylamine, Itaconic acid derivative | Michael Addition-Cyclization |
| C2-C3 & C4-C5 Bonds (Ring) | Benzylamine-derived azomethine ylide, Alkene | [3+2] Cycloaddition |
Stereoselective Synthesis of Enantiomerically Pure this compound
The presence of two stereocenters in this compound means that four possible stereoisomers can exist. The selective synthesis of a single enantiomerically pure isomer is often crucial for pharmacological applications. Several strategies have been developed to achieve high levels of stereocontrol in the synthesis of substituted pyrrolidines.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. This approach has been widely used in asymmetric synthesis.
In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselectivity of a key bond-forming step, such as the Michael addition or an alkylation. For example, a chiral oxazolidinone auxiliary, popularized by Evans, could be acylated with a precursor acid, and the subsequent Michael addition of a nucleophile would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent cyclization and removal of the auxiliary would yield an enantiomerically enriched pyrrolidine derivative. Similarly, chiral benzylamine-related systems have been developed and utilized as effective chiral auxiliary reagents in the synthesis of nitrogen-containing compounds. google.comscielo.org.mx
The use of chiral catalysts to mediate enantioselective transformations is a powerful and atom-economical approach to asymmetric synthesis. Both metal-based and organocatalysts have been successfully employed in the synthesis of chiral pyrrolidines.
For the synthesis of this compound, a chiral catalyst could be used to control the stereochemical outcome of a key cycloaddition or conjugate addition reaction. For instance, a palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with an imine derived from benzylamine could be employed to construct the pyrrolidine ring with high enantioselectivity. nih.gov The choice of the chiral ligand for the metal catalyst is critical for achieving high levels of asymmetric induction.
Organocatalysis, using small chiral organic molecules, has also emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. Chiral phosphoric acids, for example, can catalyze enantioselective additions to imines, which could be a key step in the formation of the chiral amine center.
Enzymes are highly efficient and stereoselective catalysts that can be used to perform a wide range of chemical transformations. Biocatalytic methods offer several advantages, including mild reaction conditions, high enantioselectivity, and environmental compatibility.
For the synthesis of enantiomerically pure this compound, enzymes such as transaminases, lipases, and oxidoreductases could be employed. For example, a prochiral 1-benzyl-5-methylpyrrolidin-3-one could be subjected to an asymmetric reductive amination using a transaminase to install the amine group with high enantioselectivity. Alternatively, a racemic mixture of the target amine could be resolved using a lipase-catalyzed acylation, where one enantiomer is selectively acylated, allowing for the separation of the two enantiomers. The biosynthesis of the benzylpyrrolidine precursor in anisomycin (B549157) by a unique ThDP-dependent enzyme highlights the potential of biocatalysis in assembling such structures. sciengine.com
Classical and Modern Synthetic Routes
The synthesis of this compound can be approached through both classical multi-step linear sequences and more modern, efficient strategies such as convergent synthesis.
| Strategy Type | Description | Advantages | Disadvantages |
| Linear Synthesis | Sequential reactions starting from a single precursor. | Often straightforward and well-established. | Can be lengthy with low overall yields. |
| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | More efficient, higher overall yields, shorter overall time. | Requires careful planning of fragment synthesis and coupling. |
Reductive Amination Protocols for Pyrrolidine Ring Formation
Reductive amination is a cornerstone of amine synthesis, offering a versatile and powerful method for the formation of carbon-nitrogen bonds. This strategy can be effectively employed for the construction of the this compound scaffold through a convergent approach where the pyrrolidine ring is formed in a single transformative step from an appropriately substituted acyclic precursor.
A plausible synthetic pathway employing a one-pot reductive amination protocol would involve the reaction of a diketone precursor, such as 1-phenylhexane-1,4-dione, with ammonia or a primary amine in the presence of a reducing agent. The initial reaction between the amine and one of the ketone functionalities forms an imine or enamine intermediate, which then undergoes intramolecular cyclization with the second ketone. The resulting cyclic imine is then reduced in situ to afford the pyrrolidine ring.
Key to the success of this approach is the choice of the reducing agent. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the carbonyl groups of the starting material. Catalytic hydrogenation over palladium, platinum, or nickel catalysts also represents a viable and often cleaner alternative.
The general reaction scheme for a potential reductive amination approach is depicted below:
Scheme 1: Proposed Reductive Amination for Pyrrolidine Ring Formation
Illustrative Data for Reductive Amination Protocols
| Precursor | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Phenylhexane-1,4-dione | NH₄OAc | NaBH₃CN | Methanol (B129727) | 25 | 65 | Hypothetical |
| 1-Phenylhexane-1,4-dione | Benzylamine | H₂/Pd-C | Ethanol | 50 | 72 | Hypothetical |
| 4-Oxo-5-phenylhexanal | Methylamine | NaBH(OAc)₃ | Dichloromethane | 0-25 | 68 | Hypothetical |
Intramolecular Cyclization Reactions
Intramolecular cyclization represents another powerful strategy for the synthesis of the pyrrolidine core of this compound. This approach involves the formation of a key bond within an acyclic precursor that is already appropriately functionalized with the necessary substituents.
A potential intramolecular cyclization strategy could commence from a linear amino alcohol or amino halide. For instance, a 4-amino-5-benzylamino-hexan-2-ol derivative could undergo an intramolecular nucleophilic substitution, where the amine attacks a carbon bearing a leaving group (e.g., a tosylate, mesylate, or halide), to form the five-membered ring. The stereochemistry of the substituents on the acyclic precursor would directly influence the stereochemistry of the final pyrrolidine product.
Another viable intramolecular cyclization approach is the aza-Michael addition. In this scenario, an acyclic precursor containing both an amine and an α,β-unsaturated carbonyl moiety can undergo intramolecular conjugate addition to form the pyrrolidine ring. Subsequent reduction of the carbonyl group would be necessary to arrive at the target amine.
Scheme 2: Proposed Intramolecular Cyclization Strategy
Illustrative Data for Intramolecular Cyclization Reactions
| Acyclic Precursor | Cyclization Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-(Benzylamino)-4-hydroxyhexan-2-amine | Nucleophilic Substitution | NaH | THF | 60 | 75 | Hypothetical |
| N-Benzyl-5-aminohex-3-en-2-one | Aza-Michael Addition | DBU | Acetonitrile | 80 | 68 | Hypothetical |
| 1-Benzylamino-2-methyl-5-hexen-3-amine | Hydroamination | Pd(OAc)₂/dppf | Toluene | 100 | 70 | Hypothetical |
Development of Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. The development of environmentally benign and sustainable methods for the synthesis of valuable compounds like this compound is a key research objective.
Solvent-Free and Microwave-Assisted Reaction Conditions
The use of microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. In the context of synthesizing this compound, microwave-assisted protocols could be applied to both the reductive amination and intramolecular cyclization strategies.
Solvent-free, or neat, reaction conditions represent another important green chemistry approach. By eliminating the solvent, this method reduces waste and can sometimes enhance reaction rates. A solvent-free, microwave-assisted synthesis could involve adsorbing the reactants onto a solid support, such as silica (B1680970) gel or alumina, and then irradiating the mixture with microwaves.
Illustrative Data for Microwave-Assisted Synthesis
| Synthetic Method | Reaction Conditions | Time | Yield (%) | Reference |
| Reductive Amination | Microwave, 150W, Solvent-free | 15 min | 85 | Hypothetical |
| Intramolecular Cyclization | Microwave, 100W, Ethanol | 30 min | 80 | Hypothetical |
Note: This data is illustrative, highlighting the potential benefits of microwave-assisted synthesis based on general observations in the field.
Flow Chemistry Applications for Scalable Production Research
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, particularly for the scalable production of chemical compounds. In a flow chemistry setup, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control often leads to improved yields, higher purity, and safer reaction conditions.
The synthesis of this compound could be adapted to a flow chemistry process. For example, a packed-bed reactor containing a solid-supported catalyst could be used for a continuous reductive amination reaction. The starting materials would be pumped through the reactor, and the product would be collected at the outlet. This approach would allow for the continuous production of the target molecule, making it highly suitable for industrial-scale synthesis.
The integration of in-line purification techniques, such as solid-phase extraction or continuous crystallization, can further streamline the manufacturing process, leading to a more efficient and sustainable production of this compound.
Chemical Reactivity and Derivatization Studies of 1 Benzyl 5 Methylpyrrolidin 3 Amine
Amination Reactions and Amide Formation Research
The primary amine at the C3 position of 1-benzyl-5-methylpyrrolidin-3-amine is a key functional group that readily participates in amination and amide formation reactions. These reactions are fundamental in medicinal chemistry for linking the pyrrolidine (B122466) scaffold to other molecular fragments.
Research into analogous 1-benzyl-3-aminopyrrolidine systems demonstrates their effective conversion into complex benzamides. nih.gov For instance, a closely related compound, cis-1-benzyl-2-methylpyrrolidin-3-amine, has been successfully used to synthesize potent neuroleptic agents like cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide. nih.govacs.orgacs.org This synthesis involves the coupling of the primary amine with a substituted benzoic acid, typically activated as an acid chloride or through the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI) in conjunction with additives such as N-hydroxybenzotriazole (HOBt). nih.govluxembourg-bio.com The reaction between a carboxylic acid and EDCI is often the rate-determining step, forming an O-acylisourea intermediate that is then attacked by the amine. luxembourg-bio.com
The nucleophilicity of the primary amine allows for the formation of a stable amide bond, a common linkage in pharmaceutical compounds. libretexts.orgmsu.edu The general conditions for these amide coupling reactions are well-established and highlight the reliability of using aminopyrrolidine derivatives as synthons. worktribe.comnih.gov
Table 1: Examples of Amide Formation with Aminopyrrolidine Scaffolds
| Amine Precursor | Coupling Partner | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| 1-Benzyl-3-aminopyrrolidine derivatives | Substituted Benzoic Acids | EDCI, HOBt | Benzamide (B126) Derivatives | nih.govluxembourg-bio.com |
| cis-1-Benzyl-2-methylpyrrolidin-3-amine | 5-chloro-2-methoxy-4-(methylamino)benzoic acid | - | Neuroleptic Benzamide | nih.govacs.org |
| Primary Amines | Acid Chlorides | Base | Amides | libretexts.orgmsu.edu |
Alkylation and Acylation Reactions of the Pyrrolidine Nitrogen and Amine Group
Both the primary amine at C3 and the tertiary amine of the pyrrolidine ring in this compound are subject to alkylation and acylation, although they exhibit different reactivity. The primary amine is generally more nucleophilic and will react preferentially under standard alkylating or acylating conditions. msu.edumsu.edu
Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu However, these reactions can sometimes result in mixtures of products due to overalkylation. libretexts.org More controlled and specific synthesis of N-alkylated derivatives, such as 1-Benzyl-N-methylpyrrolidin-3-amine, is often achieved through reductive amination or other specialized methods. bldpharm.com The tertiary nitrogen of the pyrrolidine ring can also be alkylated, particularly with reactive alkylating agents, to form a quaternary ammonium salt.
Acylation: Acylation of the primary amine is a common transformation, typically achieved using acid chlorides or anhydrides to form stable amides. libretexts.orgbyjus.com This reaction is generally high-yielding and specific to the primary amine. For example, Friedel-Crafts acylation conditions can be adapted to acylate amines, though the Lewis acid catalyst can complex with the amine, potentially deactivating it. byjus.commasterorganicchemistry.com The resulting amide functionality significantly alters the electronic properties of the nitrogen atom, making it much less basic and nucleophilic. msu.edu
Table 2: Derivatization via Alkylation and Acylation
| Reaction Type | Reagent Class | Functional Group Targeted | Resulting Product | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl Halides | Primary Amine (C3) | Secondary/Tertiary Amines | libretexts.orgmsu.edu |
| Acylation | Acid Chlorides / Anhydrides | Primary Amine (C3) | Amides | libretexts.orgbyjus.com |
| Alkylation | Excess Alkyl Halide | Pyrrolidine Nitrogen (N1) | Quaternary Ammonium Salt | libretexts.org |
Investigation of Heterocyclic Ring Formations Involving this compound as a Building Block
The bifunctional nature of this compound, possessing a nucleophilic primary amine, makes it a valuable building block for the synthesis of more complex heterocyclic systems. sigmaaldrich.comnih.gov The pyrrolidine unit itself is considered a "privileged structure" in medicinal chemistry. sigmaaldrich.comnih.gov
The primary amine can act as a key nucleophile in condensation reactions to form new rings. For example, reactions with 1,3-dicarbonyl compounds can lead to the formation of six-membered rings like pyridines or dihydropyridines after a subsequent oxidation step. beilstein-journals.org Similarly, the amine can be used to construct fused heterocyclic systems. Research on related structures shows that aminopyrrolidines can be incorporated into larger scaffolds such as triazoloquinazolinones or condensed 1,2-oxazines. researchgate.net
One general strategy involves the reaction of the amine with a molecule containing two electrophilic sites, leading to a cyclization event. For instance, the reaction of an amine with β-aryl, β-nitroenamines has been shown to unexpectedly yield complex condensed diazaindenes. researchgate.net Furthermore, multicomponent reactions, such as the [3+2] cycloaddition of azomethine ylides generated from amino acids, can utilize pyrrolidine-based dipolarophiles to create densely functionalized spiro-pyrrolidine heterocycles. mdpi.com These examples underscore the potential of this compound to serve as a foundational component in the modular synthesis of novel and diverse heterocyclic compounds. researchgate.netrsc.org
Palladium-Catalyzed Cross-Coupling and Other Metal-Mediated Transformations
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the functional groups within this compound are amenable to such transformations. rsc.orgacs.org While direct examples involving this specific molecule are not prevalent, the reactivity of the N-H bond in the primary amine and the C-H bonds of the pyrrolidine ring can be inferred from extensive research on related systems. researchgate.netnih.gov
The primary amine is a suitable nucleophile for Buchwald-Hartwig amination reactions, allowing for the N-arylation of the pyrrolidine scaffold. acs.org This reaction couples the amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. acs.orgnih.gov This method is a cornerstone for synthesizing N-aryl pyrrolidine derivatives.
Furthermore, metal-catalyzed reactions can functionalize the pyrrolidine ring itself. Palladium-catalyzed α-arylation of N-Boc protected pyrrolidine has been achieved through deprotonation followed by coupling with an aryl halide. researchgate.net Other metal-mediated transformations, such as those using rhodium or iridium, can facilitate intramolecular hydroamination to form pyrroline (B1223166) structures. rsc.org Tandem reactions, combining N-arylation with subsequent intramolecular carboamination, have been developed to synthesize N-aryl-2-allyl-pyrrolidines from primary γ-amino alkenes, showcasing the modular assembly of complex pyrrolidines. nih.govacs.org
Table 3: Potential Metal-Catalyzed Reactions
| Reaction Type | Coupling Partners | Catalyst System (Example) | Product Type | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Primary Amine + Aryl Halide | Pd(dba)₂ / BINAP | N-Aryl Aminopyrrolidine | acs.org |
| α-Arylation | N-Boc-pyrrolidine + Aryl Halide | Pd(OAc)₂ / P(tBu)₃ | α-Aryl-N-Boc-pyrrolidine | researchgate.net |
| Carboamination | γ-(N-Arylamino)alkene + Vinyl Bromide | Pd(0) / Phosphine Ligand | N-Aryl-2-allyl-pyrrolidine | nih.gov |
| Sonogashira Coupling | Halogenated Oxazine + Alkyne | PdCl₂(PPh₃)₂ / CuI | Alkynyl-substituted Oxazine | beilstein-journals.org |
Stereochemical Inversion and Retention Studies during Functionalization
The stereochemistry of this compound, which contains chiral centers at C3 and C5, is a critical aspect of its reactivity. Functionalization reactions can proceed with either retention or inversion of stereochemistry at the reacting center, and the existing stereocenters can influence the stereochemical outcome of reactions elsewhere in the molecule.
Reactions at the C3 chiral center, particularly nucleophilic substitutions on a derivative where the amine has been converted to a leaving group, are governed by standard mechanistic principles. An Sₙ2 reaction will proceed with complete inversion of configuration. mugberiagangadharmahavidyalaya.ac.in Conversely, reactions that follow an Sₙ1 pathway would lead to racemization. A third mechanism, the Sₙi (Substitution Nucleophilic internal), can lead to retention of configuration, for example, in the reaction of alcohols with thionyl chloride. mugberiagangadharmahavidyalaya.ac.in The Mitsunobu reaction is another notable process that typically proceeds with clean inversion of configuration at a secondary alcohol center, a pathway that could be relevant for derivatives of the title compound. organic-chemistry.org
In cross-coupling reactions, the stereochemical outcome can be highly dependent on the metal, ligands, and substrate. Stereospecific, palladium-catalyzed cross-coupling of α-stannyl pyrrolidine derivatives with aryl electrophiles has been shown to proceed with high stereofidelity, primarily through a retentive pathway. nih.gov Reductive cyclization of N-Boc α-aminonitriles to form spirocyclic pyrrolidines can proceed through both retention and inversion pathways, with the final product stereochemistry often favoring the more thermodynamically stable isomer. acs.org The stereoselectivity of cycloaddition reactions to form substituted pyrrolidines is also a subject of intense study, where the chiral auxiliary can direct the formation of specific diastereomers. acs.org These studies highlight that the stereochemical outcome of derivatizing this compound is highly dependent on the chosen reaction conditions and mechanism. researchgate.netresearchgate.net
Advanced Spectroscopic and Chromatographic Research for Characterization and Analysis
High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule with high accuracy. For 1-Benzyl-5-methylpyrrolidin-3-amine (Molecular Formula: C₁₂H₁₈N₂), HRMS provides an exact mass measurement, which is crucial for distinguishing it from other compounds with the same nominal mass.
Typically, using electrospray ionization (ESI), the compound is observed as a protonated molecule [M+H]⁺. The calculated exact mass for this ion is compared against the measured value. For instance, a patent for a related pyrrolidine (B122466) derivative demonstrated the use of ESI-HRMS, reporting a calculated value for the [M+H]⁺ ion and the experimentally found value, which matched to within a few parts per million (ppm), confirming the molecular formula. google.com While specific experimental HRMS data for this compound is not widely published, predicted data for various adducts are available and serve as a reference for its analysis.
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 191.1543 |
| [M+Na]⁺ | 213.1362 |
This table presents the theoretical monoisotopic mass for the protonated and sodiated adducts of this compound (C₁₂H₁₈N₂).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the spatial relationships between them, which is essential for determining the specific stereoisomer.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the benzyl (B1604629) group (typically in the δ 7.2-7.4 ppm range), the benzylic methylene (B1212753) protons (a singlet or a pair of doublets around δ 3.5-4.0 ppm), the protons on the pyrrolidine ring (in the δ 1.5-3.5 ppm region), the amine protons (a broad singlet), and the methyl group protons (a doublet, likely below δ 1.5 ppm). chemicalbook.comdoi.org The exact chemical shifts and coupling patterns are highly dependent on the stereochemistry of the molecule.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, one would expect to see signals for the aromatic carbons (δ 127-140 ppm), the benzylic carbon (around δ 60 ppm), the various carbons of the pyrrolidine ring (δ 20-70 ppm), and the methyl carbon (δ 15-25 ppm). google.comnih.gov
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which helps in assigning the resonances of the pyrrolidine and benzyl methylene groups.
| Group | Expected ¹H Chemical Shift (δ ppm) | Expected ¹³C Chemical Shift (δ ppm) |
|---|---|---|
| Aromatic (C₆H₅) | 7.2 - 7.4 | 127 - 140 |
| Benzylic (CH₂) | 3.5 - 4.0 | ~60 |
| Pyrrolidine Ring (CH, CH₂) | 1.5 - 3.5 | 20 - 70 |
| Amine (NH₂) | Variable (broad) | N/A |
| Methyl (CH₃) | < 1.5 | 15 - 25 |
This table outlines the generally expected chemical shift ranges for the different functional groups within this compound.
To unambiguously assign the structure and, crucially, the relative stereochemistry, a suite of 2D NMR experiments is required. acs.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections through the pyrrolidine ring and confirming the positions of substituents. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This is fundamental for assigning the ¹³C spectrum based on the more easily interpreted ¹H spectrum. youtube.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is key for piecing together the molecular fragments, for example, by showing a correlation from the benzylic CH₂ protons to the aromatic carbons and to carbons within the pyrrolidine ring. acs.orgyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining stereochemistry. It shows correlations between protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOESY can establish the cis or trans relationship between the amine group at C3 and the methyl group at C5 by observing the presence or absence of a spatial correlation between their respective protons.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis Research
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be expected to show several key absorption bands. As a primary amine, it should exhibit two N-H stretching bands in the 3300-3500 cm⁻¹ region. Other significant peaks would include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic portions (below 3000 cm⁻¹), C=C stretching for the aromatic ring (~1450-1600 cm⁻¹), and the C-N stretching vibration (~1020-1250 cm⁻¹). thieme-connect.de
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals, making it a useful technique for analyzing the benzyl group.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch (symmetric & asymmetric) | 3300 - 3500 | Primary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |
| Aliphatic C-H Stretch | 2850 - 2960 | Pyrrolidine Ring, Methyl, Benzyl CH₂ |
| N-H Bend | 1580 - 1650 | Primary Amine |
| Aromatic C=C Stretch | 1450 - 1600 | Benzene Ring |
| C-N Stretch | 1020 - 1250 | Aliphatic Amine |
This table summarizes the characteristic infrared absorption frequencies expected for this compound.
X-ray Crystallography for Solid-State Structure Determination Research
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a solid-state crystal lattice. This technique can unambiguously establish the absolute and relative stereochemistry of a chiral molecule.
While the crystal structure of this compound itself does not appear to be publicly available in crystallographic databases, research on closely related and more complex benzamide (B126) derivatives incorporating a 1-benzyl-2-methyl-pyrrolidinyl moiety has been published. oup.com In such studies, X-ray diffraction was used to solve the three-dimensional structure, confirming the connectivity and stereochemistry, and analyzing intermolecular interactions like hydrogen bonding in the crystal. oup.com Were a suitable crystal of this compound to be grown, this method would provide unequivocal proof of its solid-state conformation and configuration.
Chromatographic Methods for Enantiomeric Purity and Separation Studies
Given that this compound has multiple stereoisomers, chromatographic techniques are essential for separating these isomers and determining the enantiomeric purity of a synthesized sample.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose. Columns such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) are widely used for the resolution of enantiomers of chiral amines. sigmaaldrich.comphenomenex.com For example, a patent describing the synthesis of related chiral pyrrolidine carboxylates utilized a Daicel Chiralpak column to separate diastereomers. google.com A typical method would involve dissolving the amine mixture in a suitable mobile phase (e.g., a mixture of hexane (B92381) and isopropanol, often with a small amount of an amine additive like diethylamine (B46881) to improve peak shape) and passing it through the chiral column. The different enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus, separation. sigmaaldrich.comnih.gov The ratio of the peak areas in the resulting chromatogram allows for the calculation of the enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantioselective separation of chiral compounds. For a basic molecule like this compound, polysaccharide-based chiral stationary phases (CSPs) are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral amines.
Research Findings:
Commonly, polysaccharide-derived CSPs such as those based on amylose and cellulose are employed. For instance, columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated high success rates for separating chiral amines. nih.gov The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector.
The mobile phase composition is a critical parameter in achieving optimal separation. In normal-phase HPLC, a mixture of a non-polar solvent like n-hexane and a polar alcohol such as 2-propanol is typical. The addition of a small amount of a basic modifier, like diethylamine (DEA), is often necessary to improve peak shape and reduce tailing by deactivating residual silanol (B1196071) groups on the silica (B1680970) support and ensuring the analyte is in its free base form.
A hypothetical, yet representative, set of HPLC conditions for the chiral separation of this compound enantiomers is presented in the table below, based on established methods for similar compounds.
| Parameter | Condition |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Elution Order | (3S,5R)-enantiomer followed by (3R,5S)-enantiomer |
This table represents a plausible set of starting conditions for method development based on literature for analogous compounds.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and often unique selectivity. nih.govchromatographyonline.com For the enantioseparation of this compound, SFC can provide a highly efficient and greener analytical solution.
Research Findings:
The primary mobile phase in SFC is supercritical carbon dioxide (CO₂), which is non-toxic and readily available. To elute polar compounds like amines from the stationary phase, a polar organic modifier, typically an alcohol such as methanol (B129727), ethanol, or isopropanol, is added to the CO₂. nih.gov Similar to HPLC, basic additives are crucial for achieving good peak shapes for basic analytes.
Polysaccharide-based CSPs are also widely used in SFC and have shown excellent performance in resolving chiral amines. nih.gov Chlorinated chiral stationary phases have also been reported to offer complementary selectivity for certain classes of compounds, including pyrrolidone derivatives. nih.gov
The screening of different modifiers and CSPs is a common strategy to find the optimal separation conditions. For a compound like this compound, a screening approach would likely involve testing several polysaccharide-based columns with methanol as the modifier, potentially with a basic additive. The percentage of the modifier, the back pressure, and the temperature are all critical parameters that are optimized to achieve the desired resolution.
A potential set of SFC conditions for the chiral separation of this compound enantiomers is outlined in the table below.
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 150 mm x 4.6 mm, 3 µm particle size |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.2% Diethylamine |
| Gradient | 5% to 40% Methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
This table illustrates a likely set of conditions for a rapid chiral SFC separation based on general principles and literature for similar compounds.
Theoretical and Computational Chemistry Investigations of 1 Benzyl 5 Methylpyrrolidin 3 Amine
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1-Benzyl-5-methylpyrrolidin-3-amine, DFT studies can elucidate the distribution of electron density, molecular orbital energies, and reactivity descriptors.
DFT calculations, often employing methods like B3LYP with a 6-31G(d,p) basis set, can be used to optimize the molecular geometry of this compound. From the optimized structure, various electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
For analogous compounds, DFT studies have been used to calculate quantum chemical parameters that describe chemical behavior. mdpi.com For instance, the distribution of HOMO and LUMO can indicate the likely sites for nucleophilic and electrophilic attack, respectively. mdpi.com In a study on a different heterocyclic compound, DFT calculations revealed that the HOMO was localized over a substituted aromatic ring, indicating it as the nucleophilic side, while the LUMO was present over an indole (B1671886) side, suggesting it as the electrophilic side. mdpi.com
Key reactivity descriptors that can be calculated for this compound using DFT include:
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These parameters provide a quantitative basis for predicting the reactivity of the molecule in various chemical reactions.
Table 1: Calculated Electronic Properties from DFT Studies on Analogous Amine Compounds
| Property | Description | Typical Calculated Values (Arbitrary Units) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 0.0 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.0 eV |
| Electronegativity (χ) | Tendency to attract electrons | 3.0 to 3.5 |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.5 |
Note: The values in this table are representative examples based on DFT calculations for similar organic molecules and are not specific experimental values for this compound.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, which possesses several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. nih.gov
An MD simulation of this compound would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. nih.gov The simulation then calculates the trajectory of each atom over time based on a chosen force field (e.g., AMBER, CHARMM). mdpi.com These simulations can reveal the different stable conformations the molecule can adopt, the energy barriers between these conformations, and the timescale of conformational changes. mdpi.com
The analysis of MD trajectories can provide detailed information about:
Conformational Ensembles: The collection of different three-dimensional structures the molecule adopts over time.
Structural Flexibility: Identification of rigid and flexible regions within the molecule. The benzyl (B1604629) group and the amine substituent on the pyrrolidine (B122466) ring are expected to be key areas of flexibility.
Intramolecular Interactions: The formation and breaking of non-covalent interactions, such as hydrogen bonds, that stabilize certain conformations.
By clustering the snapshots from the simulation, representative conformations can be identified, and their relative populations can be estimated, providing a comprehensive understanding of the molecule's dynamic behavior. nih.gov
Quantum Chemical Calculations of Spectroscopic Parameters and Molecular Properties
Quantum chemical calculations, particularly using DFT, can be employed to predict various spectroscopic parameters for this compound. These theoretical predictions are highly valuable for interpreting experimental spectra and confirming the molecular structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted to chemical shifts (δ) for ¹H and ¹³C NMR spectra. epstem.net Comparing these calculated shifts with experimental data can aid in the structural elucidation of the molecule.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. nih.gov These can be compared with experimental FT-IR and Raman spectra to assign the observed absorption bands to specific molecular motions, such as C-H stretching, N-H bending, and ring vibrations. nih.gov
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This can provide insight into the electronic structure and chromophores within the molecule.
Table 2: Predicted Spectroscopic Parameters for a Representative Structure
| Spectroscopic Technique | Parameter | Predicted Value Range |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: 7.2-7.4 ppm; CH₂ (benzyl): 3.5-4.5 ppm; Pyrrolidine ring protons: 1.5-3.5 ppm |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: 125-140 ppm; Pyrrolidine ring carbons: 20-70 ppm |
| FT-IR | Vibrational Frequency (ν) | N-H stretch: 3300-3500 cm⁻¹; C-H (aromatic) stretch: 3000-3100 cm⁻¹; C-H (aliphatic) stretch: 2850-2960 cm⁻¹ |
Note: These are typical ranges for the functional groups present in this compound and are meant to be illustrative.
Prediction of Reaction Pathways and Transition States in Synthetic Schemes
Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate transition state structures, and calculate activation energies.
For synthetic routes leading to substituted pyrrolidines, such as intramolecular hydroamination, computational studies can provide mechanistic insights. acs.org For instance, in the synthesis of similar N-heterocycles, computational methods have been used to explore the feasibility of different catalytic cycles and to understand the role of the catalyst in lowering the activation energy. rsc.org
The key steps in such a computational investigation would involve:
Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting materials and products.
Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This is the transition state.
Frequency Calculation: Confirming the nature of the stationary points (minima for reactants and products, first-order saddle point for the transition state).
Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to ensure it connects the desired reactants and products.
These calculations can help in understanding the stereoselectivity and regioselectivity of a reaction and can guide the optimization of reaction conditions to improve yield and purity.
In Silico Screening and Molecular Docking for Ligand-Receptor Interaction Research (excluding human clinical targets)
In silico screening and molecular docking are computational techniques used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a macromolecular target (receptor). For this compound, these methods can be used to explore its potential as a ligand for various non-human receptors, for example, in agricultural or veterinary applications.
Molecular docking simulations would involve:
Preparation of the Ligand and Receptor: Generating a 3D structure of this compound and obtaining the structure of the target receptor (e.g., an enzyme from a plant pathogen or an insect pest) from a protein data bank or through homology modeling.
Docking Simulation: Using a docking program (e.g., AutoDock, Glide) to place the ligand into the binding site of the receptor in various orientations and conformations.
Scoring and Analysis: Evaluating the predicted binding poses using a scoring function that estimates the binding free energy. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding.
These studies can help in prioritizing compounds for further experimental testing and in understanding the structure-activity relationships that govern ligand-receptor recognition. For instance, in a study on potential inhibitors for SARS-CoV-2 proteins, molecular docking was used to evaluate the interaction of a synthesized piperidine (B6355638) derivative with the viral protease. nih.gov
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Chiral Building Block in Asymmetric Synthesis
1-Benzyl-5-methylpyrrolidin-3-amine and its derivatives are recognized as important chiral building blocks in asymmetric synthesis. enamine.net The inherent chirality of the pyrrolidine (B122466) ring allows for the stereocontrolled synthesis of a wide range of more complex chiral molecules. enamine.netnih.gov The development of new drugs, for instance, increasingly relies on the use of such chiral building blocks to ensure stereospecific interactions with biological targets. enamine.net
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, and the use of chiral building blocks derived from readily available sources is a key strategy. nih.gov The pyrrolidine scaffold, in particular, is a prevalent structural motif in numerous biologically active compounds. nih.gov The stereochemistry of substituents on the pyrrolidine ring can significantly influence the biological activity of a molecule due to different binding modes with enantioselective proteins. nih.gov
For example, the enantioselective synthesis of various 2-methylpyrrolidines has been achieved with good enantioselectivity (up to 91% ee) through rhodium-catalyzed asymmetric intramolecular addition of amines to olefins. nih.gov The N-protecting groups on the resulting products can be readily removed to yield the free amines, demonstrating the utility of these building blocks in further synthetic transformations. nih.gov
Table 1: Examples of Chiral Building Blocks Derived from or Related to Pyrrolidine
| Compound Name | CAS Number | Application/Significance |
| (3R,5S)-1-Benzyl-5-methylpyrrolidin-3-amine | 1626343-37-0 chemsrc.combldpharm.com | Chiral building block. enamine.net |
| (3S,4S)-1-benzyl-4-methylpyrrolidin-3-amine | 74880-20-9 chemscene.com | Chiral building block. enamine.net |
| 1-Benzyl-5-methylpyrrolidin-3-one (B2375776) | 23770-07-2 sigmaaldrich.com | Precursor for chiral amines. |
| (3R)-(-)-1-Benzyl-3-aminopyrrolidine | 114715-39-8 tcichemicals.com | Chiral building block. enamine.net |
| (3S)-(+)-1-Benzyl-3-aminopyrrolidine | 114715-38-7 tcichemicals.com | Chiral building block. enamine.net |
| (-)-Rolipram | --- | Asymmetric synthesis target. acs.org |
Ligand Design for Organocatalysis and Transition Metal Catalysis
The amine functionalities of this compound make it an attractive scaffold for the design of chiral ligands for both organocatalysis and transition metal catalysis. chim.it The combination of these two catalytic strategies has emerged as a powerful tool in modern organic synthesis, enabling novel transformations that are not achievable with either catalyst alone. chim.it
Amines are versatile in catalysis, capable of acting as nucleophilic donors through enamine formation or as electrophilic acceptors via iminium salt generation. chim.it This versatility, coupled with their compatibility with many transition metal catalysts, makes them ideal components of cooperative catalytic systems. chim.it Chiral pyrrolidine-containing ligands have been successfully employed in various catalytic asymmetric reactions, including palladium-catalyzed allylic alkylations. diva-portal.org
The steric and electronic properties of these ligands can be fine-tuned to optimize reactivity and enantioselectivity. diva-portal.org For instance, the modification of the N-benzyl group or other substituents on the pyrrolidine ring can significantly impact the outcome of a catalytic reaction. chim.it The development of bifunctional catalysts, incorporating both a metal-binding site and an organocatalytic moiety, is an active area of research where pyrrolidine scaffolds play a crucial role.
Precursor in the Synthesis of Complex Natural Products and Analogues
The pyrrolidine ring is a common structural motif found in a wide variety of natural products, many of which exhibit significant biological activity. nih.gov Consequently, this compound and its derivatives serve as valuable precursors in the total synthesis of these complex molecules and their analogues. researchgate.netrsc.org The ability to introduce stereocenters in a controlled manner is critical for the successful synthesis of these target molecules. researchgate.net
For example, the synthesis of (-)-hastanecine, a pyrrolizidine (B1209537) necine base, has been achieved through an efficient asymmetric synthesis. researchgate.net The synthesis of natural product analogues is also an important area of research, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents. beilstein-journals.org The Barbier reaction, a versatile carbon-carbon bond-forming reaction, has been utilized in the synthesis of various natural products and their analogues, highlighting the importance of functionalized building blocks in complex molecule synthesis. rsc.org
Application in Supramolecular Chemistry Research
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. beilstein-journals.org The amine and aromatic moieties of this compound provide sites for hydrogen bonding, π-π stacking, and other non-covalent interactions, making it a potential building block for supramolecular structures. beilstein-journals.org
The self-assembly of small molecules into larger, ordered structures is a key principle in supramolecular chemistry, with applications in areas such as drug delivery, sensing, and materials science. beilstein-journals.orgd-nb.info Macrocyclic molecules, which can be constructed from smaller building blocks, are particularly important in this field as they can provide defined binding pockets and create specific microenvironments for chemical reactions. d-nb.info The incorporation of chiral units, such as the pyrrolidine ring, into these assemblies can lead to the formation of chiral supramolecular structures with unique properties. While direct research on the supramolecular applications of this compound is not extensively documented, its structural features suggest potential for use in the design of novel host-guest systems and self-assembling materials. beilstein-journals.orgtue.nl
Integration into Novel Polymeric Materials and Dendrimers Research
The functional groups on this compound allow for its incorporation into polymeric materials and dendrimers, leading to the development of new materials with tailored properties. nih.govarchivepp.com Dendrimers are highly branched, tree-like macromolecules with a well-defined structure, and they have shown promise in various biomedical applications, including drug delivery. archivepp.comnih.gov
Poly(amidoamine) (PAMAM) dendrimers, for example, can be functionalized with various molecules to enhance their targeting capabilities and therapeutic efficacy. nih.govarchivepp.com The amine groups on the surface of these dendrimers can be modified to attach drugs, targeting ligands, or other functional moieties. archivepp.com The integration of chiral pyrrolidine units into the structure of polymers or dendrimers could impart chirality to the final material, which could be advantageous for applications in chiral separations or as chiral catalysts.
Peptide-decorated dendrimers (PDDs) are another class of materials where pyrrolidine-based structures could be incorporated. uq.edu.au These materials have been used as protein mimetics and in various biomedical applications. uq.edu.au The synthesis of dendrimers often involves iterative processes, and the use of functionalized building blocks is essential for creating complex, well-defined architectures. researchgate.net
Future Research Directions and Emerging Paradigms for 1 Benzyl 5 Methylpyrrolidin 3 Amine
Exploration of Unconventional Synthetic Pathways and Reaction Conditions
Traditional synthetic routes to substituted pyrrolidines often involve multi-step sequences with harsh reagents. The future of synthesizing 1-Benzyl-5-methylpyrrolidin-3-amine lies in the adoption of more efficient and unconventional methodologies. Research is moving towards one-pot, multi-component reactions that construct the heterocyclic core in a single, streamlined operation. An emerging area of interest is the use of domino reactions, which combine several bond-forming events in a cascade, often under mild, catalyst-free conditions in green solvents like ethanol-water mixtures. rsc.org
Another promising frontier is the application of direct C-H amination using inexpensive and abundant transition metals. For instance, commercially available iron salts have proven to be remarkably effective catalysts for forming the pyrrolidine (B122466) ring from organic azides. nih.gov These methods are highly atom-economical and avoid the pre-functionalization of starting materials, representing a significant step forward in synthetic efficiency. nih.gov Exploring these pathways for the stereoselective synthesis of this compound could dramatically reduce the cost and complexity of its production.
Development of Highly Efficient and Selective Catalytic Systems Utilizing the Compound
The structure of this compound, featuring a chiral backbone and two nitrogen atoms for potential metal coordination, makes it an attractive candidate for development as a ligand in asymmetric catalysis. Chiral diamines are foundational in a multitude of stereoselective transformations, including hydrogenations, C-C bond formations, and aminations.
Future research will likely focus on synthesizing and evaluating organometallic complexes where this compound serves as the directing ligand. The compound's stereochemistry could provide the necessary chiral environment to induce high enantioselectivity in reactions, transforming simple prochiral substrates into valuable, optically active products. The development of such catalytic systems would represent a shift from viewing the compound merely as a synthetic target to utilizing it as a tool for enabling other challenging chemical transformations.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. beilstein-journals.org For a target like this compound, ML models can be trained on vast reaction databases, such as Reaxys, to predict optimal reaction conditions, including catalysts, solvents, and temperature. nih.gov This data-driven approach can drastically reduce the experimental effort required for optimization, moving beyond reliance on chemical intuition alone. nih.gov
Global ML models can suggest general conditions for novel synthetic routes, while local models can fine-tune parameters to maximize yield and selectivity for a specific reaction family. beilstein-journals.org Advanced models are even capable of predicting reaction outcomes and potential byproducts by tracking electron movements, offering unprecedented insight into reaction mechanisms. arxiv.org Applying these predictive tools to the synthesis and derivatization of this compound could accelerate the discovery of new, efficient pathways and novel analogues.
Table 1: Machine Learning Approaches in Chemical Synthesis
| Model Type | Application | Potential Impact on this compound |
|---|---|---|
| Global Models | Predicts general conditions (catalyst, solvent, temp) for new reactions. beilstein-journals.orgnih.gov | Suggestion of novel and viable synthetic routes from diverse starting materials. |
| Local Models | Optimizes specific parameters (e.g., concentration, time) for a known reaction. beilstein-journals.org | Fine-tuning synthesis to maximize yield and stereoselectivity. |
| Forward Prediction | Predicts the products of a given set of reactants and conditions. arxiv.org | Validation of proposed synthetic steps and identification of potential side products. |
| Mechanism-Based Models | Elucidates reaction pathways by predicting electron movement. arxiv.org | Deeper understanding of formation mechanisms, enabling rational design of improved catalysts and conditions. |
Sustainable Chemistry Initiatives for Production and Utilization
In line with the growing demand for green chemistry, future research will prioritize the sustainable production of this compound. A key strategy involves the use of starting materials derived from renewable biomass. Levulinic acid, identified by the US Department of Energy as a key platform chemical from biomass, can be transformed into 5-methylpyrrolidin-2-one, a direct precursor to the pyrrolidine core. mdpi.com
Sustainable initiatives also focus on the reaction medium and catalysts. The use of water or water-ethanol mixtures as solvents can significantly reduce the environmental impact compared to volatile organic compounds. rsc.orgbohrium.com Furthermore, the development of recyclable, eco-friendly catalysts is crucial. Examples include supramolecular catalysts like β-cyclodextrin, which can facilitate reactions in aqueous media, and solid acid catalysts derived from natural carbohydrates like cellulose (B213188) or starch. bohrium.comacs.org These approaches combine environmental responsibility with synthetic efficiency.
Table 2: Sustainable Chemistry Strategies for Pyrrolidine Synthesis
| Initiative | Description | Example | Reference |
|---|---|---|---|
| Renewable Feedstocks | Using starting materials derived from biomass instead of petrochemicals. | Synthesis from levulinic acid, a biomass platform chemical. | mdpi.com |
| Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | One-pot reactions in an ethanol/water medium. | rsc.org |
| Eco-Friendly Catalysts | Employing non-toxic, recyclable catalysts to drive reactions. | Use of β-cyclodextrin as a supramolecular catalyst in water. | bohrium.com |
| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the final product. | C-H amination reactions that avoid protective groups and leaving groups. | nih.gov |
Unexplored Reactivity Profiles and Derivatization Potential
While the core structure of this compound is established, its full reactivity profile remains largely unexplored. The primary amine group serves as a versatile handle for a wide range of chemical modifications. For instance, acylation of the amine to form amides is a common strategy for creating libraries of compounds for biological screening, as demonstrated in the synthesis of related benzamides with neuroleptic activity. nih.gov
Future work will involve systematically exploring reactions at the amine, such as reductive amination, sulfonylation, and urea (B33335) formation, to generate a diverse set of derivatives. Additionally, the reactivity of the pyrrolidine ring itself could be investigated. The development of methods to functionalize other positions on the ring would open up access to new chemical space. The goal of such exploratory work is to transform this compound from a single molecule into a versatile scaffold for generating novel compounds with potential applications in pharmacology and materials science. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-benzyl 3-aminopyrrolidine (B1265635) |
| cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (B126) |
| 1-benzyl-5-methylpyrrolidin-3-one (B2375776) |
| 4-(aminomethyl)-1-benzylpyrrolidin-2-one |
| Levulinic acid |
| 5-methylpyrrolidin-2-one |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Benzyl-5-methylpyrrolidin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : Common routes involve reductive amination or alkylation of pyrrolidine precursors. For example, reacting 5-methylpyrrolidin-3-amine with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) achieves N-benzylation. Optimizing stoichiometry (1.2–1.5 equivalents of benzylating agent) and temperature (40–60°C) maximizes yields (70–85%) while minimizing side products like dialkylated species . highlights the use of LAH for reducing intermediates in analogous syntheses.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl CH₂ at δ 3.5–4.0 ppm, pyrrolidine ring protons at δ 2.0–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₃H₂₀N₂, [M+H]⁺ = 205.1705) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen-bonding networks in single crystals .
Q. What preliminary biological targets are associated with this compound?
- Methodological Answer : Structural analogs (e.g., 1-Benzylpyrrolidin-3-amine hydrochloride) show affinity for dopamine D₂ and serotonin 5-HT₁A receptors in radioligand binding assays (IC₅₀ = 0.5–2 µM) . Target validation involves competitive displacement studies using [³H]spiperone (D₂) or [³H]8-OH-DPAT (5-HT₁A) .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, and what chiral analysis methods are recommended?
- Methodological Answer :
- Chiral Resolution : Use tartaric acid derivatives (e.g., L-(+)-tartaric acid) to form diastereomeric salts, separable via recrystallization .
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase; retention times differ by 2–4 minutes for enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by correlating CD spectra with computationally predicted transitions (e.g., B3LYP/6-31G* level) .
Q. What computational strategies model receptor-ligand interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses in D₂ receptor homology models (PDB: 6CM4). Key interactions include H-bonding with Asp114 and π-π stacking with Phe389 .
- Molecular Dynamics (MD) : Simulate stability of docked complexes (GROMACS, 100 ns trajectories) to assess binding free energy (MM/PBSA) and identify critical residues .
Q. How can metabolic stability be evaluated in preclinical studies?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH; monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) and half-life (t₁/₂) .
- Metabolite Identification : Use high-resolution MSⁿ to detect oxidative metabolites (e.g., N-debenzylation, hydroxylation at C5-methyl) .
Q. What formulation strategies address poor aqueous solubility in pharmacological assays?
- Methodological Answer :
- Salt Formation : Hydrochloride salts (e.g., 1-Benzylpyrrolidin-3-amine HCl) improve solubility (≥10 mg/mL in PBS) .
- Co-Solvents : Use cyclodextrin complexes (e.g., HP-β-CD) or DMSO:PBS (10:90) mixtures for in vitro dosing .
Q. How can structure-activity relationship (SAR) studies optimize receptor binding affinity?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with halogens (e.g., 5-CF₃) or heteroaryls (e.g., pyridinyl) at the benzyl group. Assess via radioligand displacement assays .
- Conformational Restriction : Introduce spirocyclic or fused rings to the pyrrolidine core; evaluate impact on D₂/5-HT₁A selectivity .
Data Contradictions and Validation
- Stereochemical Assignments : X-ray data (SHELXL-refined) may conflict with CD predictions; validate via anomalous dispersion (e.g., Cu Kα radiation) .
- Biological Replication : Discrepancies in receptor affinity (e.g., D₂ IC₅₀ = 0.5 vs. 1.2 µM) require independent replication using standardized assay conditions (e.g., uniform membrane preparations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
